molecular formula C22H26N2O6S B2729676 6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 887221-99-0

6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2729676
CAS No.: 887221-99-0
M. Wt: 446.52
InChI Key: HNFMMMKVSGPFSY-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a high-purity synthetic organic compound provided for non-human research purposes. This molecule features a complex dihydrothienopyridine core, a structure that is of significant interest in medicinal chemistry and pharmaceutical development . Compounds with this core scaffold are frequently investigated as key intermediates in the synthesis of potential active pharmaceutical ingredients (APIs) and for their utility in constructing diverse chemical libraries for biological screening. The specific structural elements, including the 4-isopropoxybenzamido moiety and the ester functional groups, make this compound a valuable building block for researchers exploring structure-activity relationships (SAR) and for further chemical derivatization. It is strictly intended for use in laboratory research settings and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-5-29-22(27)24-11-10-16-17(12-24)31-20(18(16)21(26)28-4)23-19(25)14-6-8-15(9-7-14)30-13(2)3/h6-9,13H,5,10-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFMMMKVSGPFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
  • Molecular Formula: C25H24N2O6S
  • Molecular Weight: Approximately 484.53 g/mol

This compound belongs to a class of thieno[2,3-c]pyridine derivatives, which have been investigated for various biological activities.

Anticancer Activity

Thieno[2,3-c]pyridine derivatives have shown potential anticancer properties. Research indicates that modifications in the thieno-pyridine structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with specific substituents can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

Compounds similar to thieno[2,3-c]pyridines have demonstrated antimicrobial activity against a range of pathogens. The presence of functional groups such as amides and esters in the structure can enhance their interaction with microbial enzymes or cell membranes, leading to increased efficacy against bacteria and fungi.

Enzyme Inhibition

Some thieno[2,3-c]pyridine derivatives act as inhibitors for various enzymes linked to disease pathways. For example, they may inhibit kinases involved in cancer proliferation or enzymes that contribute to inflammatory processes. This inhibition can lead to reduced disease symptoms or progression.

Case Studies

  • Anticancer Efficacy : A study on a related thieno-pyridine compound showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value indicating potent activity.
  • Antimicrobial Activity : Research demonstrated that thieno[2,3-c]pyridine derivatives exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The biological activities of thieno[2,3-c]pyridine derivatives are often attributed to:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cells from dividing and proliferating.
  • Inhibition of Signaling Pathways : Disrupting pathways essential for tumor growth or microbial survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to analogs (Table 1).

Table 1: Structural and Functional Comparison of Thieno[2,3-c]Pyridine Derivatives

Compound Name Substituents (Position 2) Ester Groups Key Physical/Chemical Properties Similarity Score*
6-Ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 4-Isopropoxybenzamido 6-ethyl, 3-methyl High lipophilicity (predicted) N/A
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Amino Diethyl MP: 223–225°C (analog in ) 1.00
6-Benzyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Amino 6-benzyl, 3-methyl Enhanced aromatic interactions (predicted) 0.99
Di-tert-butyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Amino Di-tert-butyl Increased steric protection 0.97
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate Amino, Boc-protected Ethyl, Boc Improved stability under acidic conditions 0.97

*Similarity scores based on structural alignment ().

Key Differentiators:

Substituent at Position 2: The 4-isopropoxybenzamido group distinguishes this compound from amino-substituted analogs (e.g., ). Amino-substituted derivatives (e.g., Diethyl 2-amino-..., ) lack this amide functionality, reducing steric hindrance but limiting hydrogen-bonding capacity.

Ester Group Configuration :

  • The 6-ethyl and 3-methyl esters balance lipophilicity and metabolic stability. In contrast, diethyl esters (e.g., ) offer higher solubility but faster enzymatic hydrolysis, while tert-butyl esters () prioritize steric protection over solubility.

Spectroscopic Profiles: The 4-isopropoxybenzamido group would generate distinct NMR signals (e.g., aromatic protons at δ ~7.0–8.0 ppm and isopropyl methyl groups at δ ~1.2–1.4 ppm), differing from amino-substituted analogs (δ ~5.0–6.0 ppm for NH2) . HRMS data for related compounds (e.g., ) confirm mass accuracy within 0.02%, suggesting similar precision for this compound.

Biological Implications: The amide group may confer protease resistance compared to esters or amines, as seen in peptidomimetic drug design .

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